Methyl 2-[6-(2-chlorophenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Indole is also known as benzopyrrole which contains benzenoid nucleus and has 10 π-electrons .
Chemical Reactions Analysis
Imidazole and indole derivatives are known to undergo a variety of chemical reactions, often involving electrophilic substitution due to excessive π-electrons delocalization . The specific chemical reactions involving “Methyl 2-[6-(2-chlorophenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate” are not available in the literature I have access to.Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The specific physical and chemical properties of “this compound” are not available in the literature I have access to.Scientific Research Applications
Potential Antitumor Effects
- Farnesyl Protein Transferase Inhibition : Methyl 2-[6-(2-chlorophenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate, also referred to as R115777, has shown to be a potent and selective inhibitor of farnesyl protein transferase, demonstrating significant antitumor effects in vivo after oral administration in mice (Venet, End, & Angibaud, 2003).
Anticancer and Antimicrobial Properties
- Novel Anticancer Agent : This compound is being researched as a novel antiangiogenic agent. Its metabolism in rats has been studied, showing significant relevance in cancer therapy (Kim et al., 2005).
- Synthesis of Anticancer and Antimicrobial Agents : It has been used in the synthesis of new compounds with notable anticancer and antimicrobial activities, which have been tested for their efficacy against various pathogens (Katariya, Vennapu, & Shah, 2021).
Novel Chemotherapy Applications
- Metal-Based Chemotherapy : The compound is a part of a study focused on novel metal-based chemotherapy treatments, particularly for tropical diseases. This research could lead to new therapeutic options in this field (Navarro et al., 2000).
Synthetic Chemistry and Biological Screening
- Synthesis and Biological Screening : Studies have also explored its use in the synthesis and biological screening of related compounds, focusing on their applications in addressing bacterial and fungal infections (Bhuva et al., 2009; Szczepański, Tuszewska, & Trotsko, 2020).
Anti-Candida Agents
- Anti-Candida Activity : Research has been conducted to develop imidazole analogues of this compound, showing potent anti-Candida activity, which is significant for treating fungal infections (Silvestri et al., 2004).
Mechanism of Action
Imidazole and indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The specific mechanism of action for “Methyl 2-[6-(2-chlorophenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate” is not available in the literature I have access to.
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for Methyl 2-[6-(2-chlorophenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate involves the condensation of 2-chlorobenzaldehyde with 4,7,8-trimethyl-1,3-dioxopurine-2,6-diamine to form 6-(2-chlorophenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetaldehyde, which is then reacted with methyl acetate in the presence of a base to yield the final product.", "Starting Materials": [ "2-chlorobenzaldehyde", "4,7,8-trimethyl-1,3-dioxopurine-2,6-diamine", "methyl acetate", "base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Condensation of 2-chlorobenzaldehyde with 4,7,8-trimethyl-1,3-dioxopurine-2,6-diamine in the presence of a base to form 6-(2-chlorophenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetaldehyde.", "Step 2: Reaction of 6-(2-chlorophenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetaldehyde with methyl acetate in the presence of a base to yield Methyl 2-[6-(2-chlorophenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate." ] } | |
CAS RN |
878719-27-8 |
Molecular Formula |
C19H18ClN5O4 |
Molecular Weight |
415.83 |
IUPAC Name |
methyl 2-[6-(2-chlorophenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate |
InChI |
InChI=1S/C19H18ClN5O4/c1-10-11(2)25-15-16(21-18(25)24(10)13-8-6-5-7-12(13)20)22(3)19(28)23(17(15)27)9-14(26)29-4/h5-8H,9H2,1-4H3 |
InChI Key |
KKBJPYRUYTXIMO-UHFFFAOYSA-N |
SMILES |
CC1=C(N2C3=C(N=C2N1C4=CC=CC=C4Cl)N(C(=O)N(C3=O)CC(=O)OC)C)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.